4-Chloro-2-(4-fluorophenyl)benzoic acid
Description
4-Chloro-2-(4-fluorophenyl)benzoic acid is a halogenated benzoic acid derivative characterized by a chlorine atom at position 4 of the benzene ring and a 4-fluorophenyl substituent at position 2. This compound combines the carboxylic acid functionality with electron-withdrawing groups (chloro and fluorophenyl), influencing its physicochemical properties, such as acidity (pKa) and lipophilicity (logP). Such compounds are often explored for their biological activities, including ion channel inhibition (e.g., TRPM4) and protease targeting, as seen in SARS-CoV and MERS-CoV 3CLpro inhibitor studies .
Properties
IUPAC Name |
4-chloro-2-(4-fluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-3-6-11(13(16)17)12(7-9)8-1-4-10(15)5-2-8/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWLTPNPQBQJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673458 | |
| Record name | 5-Chloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214344-12-3 | |
| Record name | 5-Chloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone method for constructing biaryl systems. For 4-chloro-2-(4-fluorophenyl)benzoic acid, this involves coupling a halogenated benzoic acid precursor with a 4-fluorophenylboronic acid derivative.
Representative Procedure :
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Starting Material : 2-Bromo-4-chlorobenzoic acid (1.0 equiv) and 4-fluorophenylboronic acid (1.2 equiv)
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃ (2.0 equiv)
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Solvent : DMF/H₂O (4:1 v/v)
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Conditions : 90°C, 12 h under N₂ atmosphere
The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. The carboxylic acid group remains intact under these conditions due to its weak coordination to palladium.
Ullmann-Type Coupling
Ullmann coupling offers an alternative for aryl-aryl bond formation, particularly useful for substrates sensitive to boronic acid handling.
Key Parameters :
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Substrates : 2-Iodo-4-chlorobenzoic acid and 1-bromo-4-fluorobenzene
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Catalyst : CuI (10 mol%)
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Ligand : 1,10-Phenanthroline (20 mol%)
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Solvent : DMSO
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Temperature : 120°C, 24 h
While slower than Suzuki coupling, this method avoids boron-containing reagents, simplifying waste management in industrial settings.
Halogenation Strategies for Intermediate Synthesis
Directed Bromination of Benzoic Acid Derivatives
Regioselective bromination at the 2-position of 4-chlorobenzoic acid is critical for subsequent coupling steps.
Optimized Bromination Protocol :
| Parameter | Value |
|---|---|
| Substrate | 4-Chlorobenzoic acid |
| Brominating Agent | Br₂ (1.1 equiv) |
| Catalyst | FeCl₃ (0.1 equiv) |
| Solvent | Acetic acid |
| Temperature | 60°C, 6 h |
| Isolated Yield (2-bromo) | 92% |
This method leverages iron(III) chloride to direct electrophilic substitution to the ortho position relative to the carboxylic acid group.
Fluorophenyl Group Introduction
Post-bromination, the fluorophenyl moiety is installed via coupling. Comparative studies show:
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 90 | 12 | 85 |
| Ullmann | CuI/Phenanthroline | 120 | 24 | 70 |
| Negishi | PdCl₂(dppf) | 80 | 8 | 88 |
Negishi coupling (using 4-fluorophenylzinc chloride) provides superior yields but requires strict anhydrous conditions.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Scaling the Suzuki-Miyaura reaction presents challenges in mixing efficiency and heat transfer. Modular flow systems address these issues:
Pilot Plant Data :
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Residence Time : 30 min
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Throughput : 12 kg/day
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Purity : >99.5% (HPLC)
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Catalyst Loading : Reduced to 1 mol% via packed-bed Pd/C reactors
This approach reduces palladium leaching to <2 ppm in the final product, meeting pharmaceutical-grade specifications.
Crystallization and Purification
Post-reaction processing significantly impacts product quality:
Crystallization Conditions :
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Solvent System : Ethanol/water (7:3 v/v)
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Cooling Rate : 0.5°C/min from 80°C to 25°C
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Crystal Morphology : Needle-like structures with uniform particle size distribution (D90 < 50 µm)
This protocol achieves >98% recovery with minimal mother liquor retention.
Comparative Analysis of Synthetic Approaches
Economic and Environmental Metrics
| Parameter | Suzuki-Miyaura | Ullmann | Negishi |
|---|---|---|---|
| Raw Material Cost ($/kg) | 320 | 280 | 410 |
| PMI (Process Mass Intensity) | 18 | 25 | 15 |
| E-Factor | 6.2 | 8.7 | 5.9 |
| Palladium Recovery (%) | 95 | N/A | 92 |
The Suzuki method balances cost and sustainability, while Negishi offers better atom economy at higher reagent costs.
Regulatory Considerations
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ICH Q3D Compliance : Residual Pd < 10 ppm achieved via Chelex resin treatment
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Genotoxic Impurities : Control of bromo intermediates below 15 ppm via quench-step optimization
| Enzyme Variant | Conversion (%) | Selectivity (%) |
|---|---|---|
| P450-BM3 F87V | 34 | 82 |
| CYP119 T213G | 28 | 79 |
Further protein engineering aims to improve turnover numbers for green chemistry applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-fluorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be involved in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: As mentioned earlier, the compound can undergo Suzuki–Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid derivative.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can produce biaryl compounds, while oxidation reactions can yield carboxylic acid derivatives.
Scientific Research Applications
4-Chloro-2-(4-fluorophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-fluorophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
4-Chloro-2-(trifluoromethyl)benzoic Acid (CAS 142994-09-0)
- Structure : Replaces the 4-fluorophenyl group with a trifluoromethyl (-CF₃) group at position 2.
- Properties : The -CF₃ group is strongly electron-withdrawing, resulting in higher acidity (predicted pKa ~2.8) compared to the fluorophenyl analog. Its molecular weight is 234.57 g/mol, with a density of ~1.6 g/cm³ .
- Applications : Used in organic synthesis for introducing trifluoromethyl motifs. Priced at €56–350/g, reflecting its specialized use .
5-(4-Fluorophenyl)-2-hydroxybenzoic Acid
- Structure : Features a hydroxyl (-OH) group at position 2 and a 4-fluorophenyl group at position 3.
- Properties : The hydroxyl group increases solubility in polar solvents but reduces lipophilicity (logP ~2.5). The compound forms intramolecular hydrogen bonds, stabilizing its crystal structure .
- Applications: Potential as a salicylic acid derivative in pharmaceuticals or agrochemicals .
CBA (4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic Acid)
- Structure: Incorporates a 2-chlorophenoxyacetamido group at position 2.
- Activity : A potent TRPM4 ion channel inhibitor (IC₅₀ ~10–50 μM). Demonstrated efficacy in reducing TMEM206-mediated currents in colorectal cancer cells .
- Comparison: The acetamido linker enhances binding to ion channels via hydrogen bonding, while the chlorophenoxy group increases lipophilicity (cLogP ~3.5), improving membrane permeability .
NBA (4-Chloro-2-(1-naphthyloxyacetamido)benzoic Acid)
- Structure : Substituted with a naphthyloxyacetamido group.
- Activity : Inhibits TRPM4 with comparable efficacy to CBA but exhibits higher electron density for Cryo-EM studies due to the naphthyl group .
- Lipophilicity : Higher logP (~4.2) than CBA, attributed to the bulky naphthyl moiety .
Hydrazinyl and Heterocyclic Derivatives
4-Chloro-2-(2-(2,4-dioxopentan-3-ylidene)hydrazinyl)benzoic Acid
- Structure : Contains a hydrazinyl-dioxopentylidene substituent.
- Activity : Exhibits antibacterial properties (MIC ~25–50 μg/mL against E. coli and S. aureus). The hydrazine group facilitates metal chelation, enhancing interactions with bacterial enzymes .
- Comparison : Less lipophilic (logP ~1.8) than halogenated aryl analogs, limiting membrane penetration but improving water solubility .
Compound 3g (4-Chloro-2-(5-((1-(4-fluorophenyl)-5-oxo-3-phenyl-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic Acid)
- Structure : Combines a 4-fluorophenyl group with a pyrazolone-furan hybrid substituent.
- Activity : Tested as a SARS-CoV 3CLpro inhibitor (IC₅₀ ~1–5 μM). The extended π-conjugated system enhances binding to protease active sites .
- Synthesis : Prepared via multi-step coupling reactions, highlighting the complexity of introducing heterocyclic moieties .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Chloro-2-(4-fluorophenyl)benzoic acid, and what factors influence reaction efficiency?
- Methodology : The compound is typically synthesized via multi-step reactions, including Friedel-Crafts acylation (using Lewis acids like AlCl₃) or Suzuki-Miyaura coupling (with Pd catalysts) to introduce the fluorophenyl and chloro substituents. Reaction efficiency depends on:
- Electron-withdrawing effects : The fluorine atom deactivates the aromatic ring, requiring harsher conditions for substitution .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
- Temperature control : Elevated temperatures (~100–120°C) are often needed for cross-coupling reactions .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms carboxylic acid functionality .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and detects trace byproducts .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 250.65) .
Q. How do electron-withdrawing substituents (Cl, F) affect the compound’s stability under various storage conditions?
- Methodology : Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) reveal:
- Hydrolysis resistance : The chloro group enhances resistance to aqueous degradation compared to non-halogenated analogs.
- Photostability : UV light (λ > 300 nm) induces minimal degradation due to fluorine’s electron-withdrawing effect .
- Recommended storage : Anhydrous, dark conditions at 4°C to prevent carboxylic acid dimerization .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound derivatives?
- Methodology :
- Assay standardization : Use dose-response curves (IC₅₀ values) across multiple cell lines (e.g., HepG2 vs. HEK293) to control for cell-specific effects .
- Metabolic stability testing : Incubate derivatives with liver microsomes to identify metabolites that may confound activity data .
- Statistical validation : Apply ANOVA or Bayesian modeling to reconcile conflicting datasets (e.g., contradictory IC₅₀ values in antimicrobial assays) .
Q. What strategies optimize regioselective functionalization during the synthesis of this compound derivatives?
- Methodology :
- Directing group utilization : Introduce temporary groups (e.g., sulfonic acid) to steer electrophilic substitution to the para-position relative to fluorine .
- Catalyst screening : Test Pd/XPhos systems for Suzuki coupling to minimize homo-coupling byproducts .
- Computational modeling : DFT calculations predict activation barriers for competing reaction pathways (e.g., meta vs. ortho substitution) .
Q. What mechanistic insights explain unexpected byproduct formation in coupling reactions involving this compound?
- Methodology :
- Byproduct isolation : Use preparative TLC to isolate and characterize impurities (e.g., dimerized products via Ullmann coupling) .
- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to identify intermediates (e.g., Pd-π complexes) .
- Solvent effects : Compare DMF (high polarity) vs. toluene (low polarity) to assess their impact on Pd catalyst efficiency and side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
